molecular formula C10H16O2 B8048616 Bicyclo[3.2.2]nonane-1-carboxylic acid CAS No. 19388-40-0

Bicyclo[3.2.2]nonane-1-carboxylic acid

Cat. No.: B8048616
CAS No.: 19388-40-0
M. Wt: 168.23 g/mol
InChI Key: LRHMIHFOCOIRAS-UHFFFAOYSA-N
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Description

Bicyclo[3.2.2]nonane-1-carboxylic acid: is a bicyclic organic compound with the molecular formula C9H16O2. It is characterized by a fused ring structure, which includes a carboxylic acid functional group attached to the first carbon of the bicyclic framework

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of linear precursors using specific catalysts and reaction conditions.

  • Industrial Production Methods: Large-scale production often involves optimized chemical reactions that ensure high yield and purity, typically using industrial-grade reagents and equipment.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the carboxylic acid group into alcohols or other reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Alcohols and other reduced derivatives.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: Bicyclo[3.2.2]nonane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities. Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Bicyclo[3.2.2]nonane-1-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

  • Bicyclo[3.3.1]nonane-1-carboxylic acid: Similar bicyclic structure but with a different ring fusion pattern.

  • Bicyclo[2.2.1]heptane-1-carboxylic acid: Another bicyclic compound with a different ring size and structure.

Uniqueness: Bicyclo[32

This comprehensive overview provides a detailed understanding of Bicyclo[322]nonane-1-carboxylic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

bicyclo[3.2.2]nonane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9(12)10-5-1-2-8(3-6-10)4-7-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHMIHFOCOIRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509085
Record name Bicyclo[3.2.2]nonane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19388-40-0
Record name Bicyclo[3.2.2]nonane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[3.2.2]nonane-1-carboxylic acid
Reactant of Route 2
Bicyclo[3.2.2]nonane-1-carboxylic acid
Reactant of Route 3
Bicyclo[3.2.2]nonane-1-carboxylic acid
Reactant of Route 4
Bicyclo[3.2.2]nonane-1-carboxylic acid
Reactant of Route 5
Bicyclo[3.2.2]nonane-1-carboxylic acid
Reactant of Route 6
Bicyclo[3.2.2]nonane-1-carboxylic acid

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